molecular formula C4Cl2N2S B127508 3,5-Dichloroisothiazole-4-carbonitrile CAS No. 2120-82-3

3,5-Dichloroisothiazole-4-carbonitrile

Cat. No.: B127508
CAS No.: 2120-82-3
M. Wt: 179.03 g/mol
InChI Key: RUNARDFVMLWILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloroisothiazole-4-carbonitrile is a chemical compound with the molecular formula C4Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white to yellow solid form and is often used as an intermediate in the synthesis of other chemical compounds .

Safety and Hazards

The safety information for 3,5-Dichloroisothiazole-4-carbonitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols .

Preparation Methods

The synthesis of 3,5-Dichloroisothiazole-4-carbonitrile typically involves the reaction of 3,5-dichloroisothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3,5-Dichloroisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of essential biomolecules in the target organisms .

Comparison with Similar Compounds

3,5-Dichloroisothiazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,5-dichloro-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNARDFVMLWILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308232
Record name 3,5-Dichloroisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2120-82-3
Record name 2120-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dichloroisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,2-thiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloroisothiazole-4-carbonitrile
Reactant of Route 2
3,5-Dichloroisothiazole-4-carbonitrile
Reactant of Route 3
3,5-Dichloroisothiazole-4-carbonitrile
Reactant of Route 4
3,5-Dichloroisothiazole-4-carbonitrile
Reactant of Route 5
3,5-Dichloroisothiazole-4-carbonitrile
Reactant of Route 6
3,5-Dichloroisothiazole-4-carbonitrile
Customer
Q & A

Q1: What makes 3,5-Dichloroisothiazole-4-carbonitrile a useful starting material in organic synthesis?

A: this compound possesses two chlorine atoms that can be selectively replaced through Suzuki coupling reactions. This selectivity is key as it allows for the stepwise introduction of different substituents at specific positions on the isothiazole ring. [, ] For example, reacting this compound with an arylboronic acid first targets the chlorine atom at the 5-position. [] This regiospecificity is maintained even when using 3,5-dibromoisothiazole-4-carbonitrile, further highlighting the compound's versatility in controlled synthesis. []

Q2: Can you provide an example of a specific reaction involving this compound?

A: One example involves reacting this compound with sodium nitrite. [] This reaction leads to the substitution of the chlorine atom at the 5-position with a hydroxyl group, yielding 3-chloro-5-hydroxyisothiazole-4-carbonitrile. [] This transformation demonstrates the compound's reactivity towards nucleophilic substitution and its potential for introducing diverse functional groups onto the isothiazole core.

Q3: What are the typical reaction conditions for Suzuki coupling reactions involving this compound?

A: Successful Suzuki coupling reactions with this compound have been achieved using various aryl- and methylboronic acids, a palladium catalyst, a base, and often a phase transfer agent. [] Optimization of the base, phase transfer agent, and palladium catalyst is crucial for achieving high yields. [] Potassium phenyltrifluoroborate has also proven effective for coupling at the 5-position. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.